molecular formula C11H11FO2 B1310811 Ethyl 3-(3-fluorophenyl)acrylate CAS No. 351-46-2

Ethyl 3-(3-fluorophenyl)acrylate

Cat. No.: B1310811
CAS No.: 351-46-2
M. Wt: 194.2 g/mol
InChI Key: LXHLBKGIOOFCAR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a fluorine substituent at the meta position of the phenyl ring. It is synthesized via the Wittig reaction between 3-fluorobenzaldehyde and ethyl 2-(triphenyl-λ⁵-phosphanylidene)acetate in dichloromethane, yielding an 85% product with a high E:Z ratio (97:3) after silica gel chromatography . The compound is a colorless oil, commonly utilized as an intermediate in enantioselective [2,3]-rearrangements of allylic ammonium ylides . Its structural features, including the electron-withdrawing fluorine atom and conjugated ester group, influence its reactivity in organocatalytic and reduction reactions .

Properties

IUPAC Name

ethyl (E)-3-(3-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHLBKGIOOFCAR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The common method for preparing Ethyl 3-(3-fluorophenyl)acrylate involves the reaction of 4-fluorobenzaldehyde with ethyl acrylate under alkaline conditions to generate the corresponding addition product. This is followed by a rotary ring polymerization reaction catalyzed by an acid to obtain the target product.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorinated phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)acrylate involves its interaction with molecular targets and pathways within biological systems. The fluorinated phenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to desired biological effects. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Yield

Ethyl 3-(3-fluorophenyl)acrylate belongs to a broader class of α,β-unsaturated esters with aromatic substituents. Key analogs and their properties are summarized below:

Table 1: Comparison of this compound with Structural Analogs
Compound Name Substituent(s) Position Yield (%) Key Properties/Applications References
This compound Fluorine meta 85 High E:Z ratio; used in enantioselective rearrangements
Ethyl 3-(4-(benzylamino)-3-fluorophenyl)acrylate Fluorine + benzylamino meta/para 32 Palladium-catalyzed C–H olefination intermediate
Ethyl 3-(3-chlorophenyl)acrylate Chlorine meta 55 Higher yield due to halogen electronegativity
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate Trifluoromethyl (CF₃) meta N/A Enhanced lipophilicity; agrochemical applications
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate Cyano + CF₃ meta N/A Polar cyano group alters reactivity in Michael additions
Ethyl 3-(5-phenylfuran-2-yl)acrylate Phenyl-furan heterocyclic N/A Furan ring introduces π-conjugation; material science applications
Key Observations:
  • Halogen Effects : Fluorine and chlorine at the meta position exhibit distinct yields in palladium-catalyzed reactions (32% vs. 55%), likely due to chlorine’s stronger electron-withdrawing effect enhancing electrophilic activation .
  • Trifluoromethyl vs. Fluorine : The CF₃ group in Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate increases lipophilicity, making it suitable for hydrophobic environments in agrochemicals, whereas fluorine offers milder electronic effects .
  • Functional Group Diversity: The cyano group in Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate enhances polarity, facilitating nucleophilic attacks in condensation reactions .

Structural and Electronic Comparisons

  • Aromatic Ring Activation : Electron-withdrawing substituents (e.g., F, Cl, CF₃) deactivate the phenyl ring toward electrophilic substitution but activate the α,β-unsaturated ester for conjugate additions.
  • Steric Considerations: Bulky groups like benzylamino in Ethyl 3-(4-(benzylamino)-3-fluorophenyl)acrylate reduce reaction efficiency (32% yield) due to steric hindrance .
  • Heterocyclic Analogs : Ethyl 3-(5-phenylfuran-2-yl)acrylate’s furan ring introduces planar conjugation, beneficial for optoelectronic materials .

Biological Activity

Ethyl 3-(3-fluorophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by the following structural features:

  • An ethyl ester group, which enhances its solubility and bioavailability.
  • A 3-fluorophenyl moiety that contributes to its reactivity and biological interactions.

The presence of the fluorine atom increases the compound's lipophilicity and may enhance its binding affinity to biological targets due to the electron-withdrawing nature of fluorine, which can influence molecular interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that participate in various biochemical pathways. The fluorinated phenyl group enhances binding affinity to receptors or enzymes, potentially leading to therapeutic effects.

Antiproliferative Effects

Research indicates that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that compounds derived from this framework showed inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the proliferation of certain tumors .

  • Case Study : In vitro assays revealed that derivatives had IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating strong antiproliferative properties .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Its derivatives have shown effectiveness as colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization—a mechanism critical for cancer cell division .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound have provided insights into how modifications affect biological activity. For example:

  • The introduction of different substituents on the phenyl ring significantly alters the compound's potency against cancer cell lines.
  • Variations in the ester group can influence both solubility and receptor binding.

Comparative Analysis

CompoundIC50 (nM)Activity Type
This compound10-33Antiproliferative (MCF-7 cells)
Mthis compound20-40Antiproliferative
Ethyl acrylate>100Baseline comparison

This table illustrates how variations in structure can lead to significant differences in biological activity.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential as anticancer agents and other therapeutic applications. The ongoing research aims to optimize these compounds for enhanced efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.